molecular formula C22H18FN3O2 B4750915 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

Cat. No. B4750915
M. Wt: 375.4 g/mol
InChI Key: RDMWEJTZUDLUAK-UHFFFAOYSA-N
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Description

The interest in pyridine and oxadiazole derivatives stems from their diverse pharmacological activities and their role in developing materials with advanced optical and electronic properties. The compound is part of this broader category of chemicals that have been extensively studied for their unique properties and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of related compounds typically involves ring closure reactions, cyclization, and the use of specific reagents to introduce functional groups at targeted positions on the core structure (Halim & Ibrahim, 2022). Microwave-assisted synthesis is also a common approach for preparing such compounds, offering advantages in terms of reaction speed and efficiency (Gaonkar, Nagashima, & Shimizu, 2011).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are key tools for analyzing the molecular structure of these compounds. Structural analysis often reveals planar configurations and potential for intermolecular interactions, which are critical for understanding the compound's reactivity and properties (Suresh et al., 2007).

Chemical Reactions and Properties

Pyridine and oxadiazole derivatives engage in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents and the overall electronic structure of the molecule. These reactions are fundamental for further functionalization of the compound and for tuning its physical and chemical properties for specific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of substituents on the pyridine and oxadiazole rings. These properties are essential for determining the compound's suitability for particular uses, including its potential as a pharmaceutical agent or a material in electronic devices.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and photophysical properties, are crucial for the compound's applications. For example, oxadiazole derivatives are known for their electron-accepting capabilities, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials (Oyston et al., 2005).

properties

IUPAC Name

3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-3-27-22-18(12-13-19(24-22)15-6-4-14(2)5-7-15)20-25-21(28-26-20)16-8-10-17(23)11-9-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMWEJTZUDLUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
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2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
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2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
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2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
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2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
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2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

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